molecular formula C7H10F5NO B12110175 3-(Pentafluoroethoxy)piperidine

3-(Pentafluoroethoxy)piperidine

Katalognummer: B12110175
Molekulargewicht: 219.15 g/mol
InChI-Schlüssel: MZZLGEFPQPNLTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pentafluoroethyloxy-piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Vorbereitungsmethoden

The synthesis of 3-Pentafluoroethyloxy-piperidine typically involves the introduction of a pentafluoroethyloxy group into the piperidine ring. One common method involves the reaction of piperidine with pentafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound .

Analyse Chemischer Reaktionen

3-Pentafluoroethyloxy-piperidine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Pentafluoroethyloxy-piperidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Pentafluoroethyloxy-piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions with biological molecules, affecting their function. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

3-Pentafluoroethyloxy-piperidine can be compared with other fluorinated piperidine derivatives, such as:

The uniqueness of 3-Pentafluoroethyloxy-piperidine lies in its specific fluorination pattern, which imparts distinct chemical and physical properties that are advantageous in various applications.

Eigenschaften

Molekularformel

C7H10F5NO

Molekulargewicht

219.15 g/mol

IUPAC-Name

3-(1,1,2,2,2-pentafluoroethoxy)piperidine

InChI

InChI=1S/C7H10F5NO/c8-6(9,10)7(11,12)14-5-2-1-3-13-4-5/h5,13H,1-4H2

InChI-Schlüssel

MZZLGEFPQPNLTA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)OC(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.